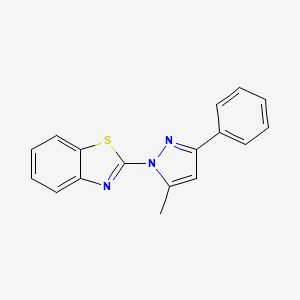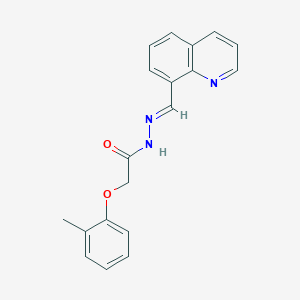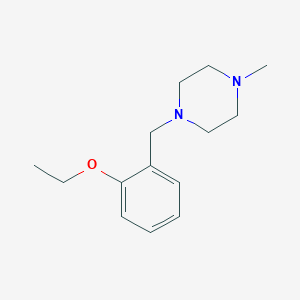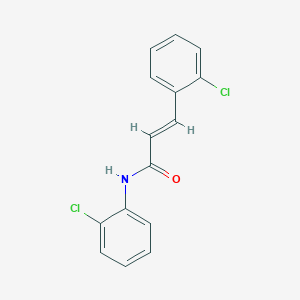![molecular formula C18H19N5S B5593376 4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)
4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H19N5S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.13611680 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Investigation of Corrosion Inhibition Property on Maraging Steel
Research has shown that triazole-based Schiff bases, including 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol, exhibit significant corrosion inhibitory action on maraging steel in acidic mixtures. These compounds demonstrated mixed-type inhibitory action through chemisorption on the metal surface, following Langmuir adsorption isotherm. The study highlighted their potential in providing protection against corrosion, which is crucial in extending the lifespan and maintaining the integrity of metal structures in industrial applications (Mary et al., 2021).
Anticorrosive Effects on 316 Stainless Steel
Another study evaluated the inhibiting potentials of derivatives of this compound on the corrosion of 316 stainless steel in HCl medium. The findings suggested that these compounds are effective corrosion inhibitors, operating via both cathodic and anodic processes. The adsorption of inhibitors was found to be in alignment with the Langmuir isotherm model, indicating a strong bond between the inhibitor molecules and the metal surface, which significantly reduces the rate of corrosion (Nandini et al., 2021).
Antibacterial Properties
Synthesis and Evaluation of Antimicrobial Activities
Various studies have synthesized and evaluated the antimicrobial activities of new compounds derived from triazole thioether derivatives, demonstrating significant antibacterial properties. These compounds were found to be effective against a range of bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Rajurkar et al., 2016). Another research effort focused on the synthesis of novel heterocyclic compounds using 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and their excellent antibacterial activity against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, which surpasses that of standard drugs like ciprofloxacin (Aly et al., 2011).
Mechanism of Action
Mode of Action
The compound, being a derivative of Schiff bases, likely interacts with its targets through the formation of a chemisorbed film on the surface of the target . This interaction inhibits both cathodic and anodic processes .
Biochemical Pathways
Schiff bases are known to interact with various biochemical pathways, influencing processes such as transamination reactions, which are important in the metabolism and biosynthesis of amino acids .
Pharmacokinetics
The compound’s inhibitory effects were evaluated at different concentrations (5 to 500 ppm) and different temperatures (30 to 60 °c), suggesting that concentration and temperature can influence its bioavailability .
Result of Action
The compound has been studied for its anticorrosive effects on 316 stainless steel in HCl medium . It was found to display a maximum inhibiting performance of 94.21% at 500 ppm at 30°C . The formation of a chemisorbed film on the surface of the alloy was confirmed, leading to increased corrosion resistance .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration and temperature . Its inhibitory effects were evaluated at different concentrations (5 to 500 ppm) and different temperatures (30 to 60 °C), with the highest inhibitory performance observed at 500 ppm at 30°C .
Properties
IUPAC Name |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-13-6-4-5-7-16(13)17-20-21-18(24)23(17)19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUZHICTGZVYJY-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)



![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)


![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
